N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine: is a compound that belongs to the class of benzoxadiazole derivatives. It is characterized by the presence of a nitro group at the 7th position and a serine moiety attached to the benzoxadiazole ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine typically involves the following steps:
Nitration of Benzoxadiazole: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Coupling with D-Serine: The nitrated benzoxadiazole is then coupled with D-serine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine can undergo reduction to form amino derivatives.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine is used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology:
Cell Imaging: Due to its fluorescent properties, it is used in cell imaging to study cellular structures and functions.
Medicine:
Drug Development: It is explored as a potential drug candidate for targeting specific enzymes or receptors in disease treatment.
Industry:
Sensors: Utilized in the development of sensors for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with proteins or nucleic acids. These interactions can lead to changes in the activity of enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)aminohexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison:
- Fluorescent Properties: All these compounds share similar fluorescent properties due to the presence of the benzoxadiazole ring.
- Biological Activity: The presence of different substituents (e.g., serine, hexanoyl, dodecanoyl) can influence their biological activity and specificity towards different molecular targets.
- Applications: While N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine is primarily used in cell imaging and drug development, other similar compounds may have specialized applications in lipid metabolism studies or as fluorescent probes in different biological systems.
Properties
CAS No. |
162149-66-8 |
---|---|
Molecular Formula |
C9H8N4O6 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O6/c14-3-5(9(15)16)10-4-1-2-6(13(17)18)8-7(4)11-19-12-8/h1-2,5,10,14H,3H2,(H,15,16)/t5-/m1/s1 |
InChI Key |
HJOSBADKMPJMLF-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@H](CO)C(=O)O |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.